5-Chloro-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C8H5ClN2O. It belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and synthetic organic chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been reported to target enzymes like leucyl-trna synthetase (leurs) and methionyl-trna synthetase (metrs) .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets and cause changes that lead to their anti-infective activities .
Biochemical Pathways
Similar compounds have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on certain bacterial enzymes, making it a potential candidate for antibacterial agents . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has shown beneficial effects, such as antibacterial activity and protection against oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acid hydrazides with carboxylic acids or their derivatives, such as acid chlorides, under cyclizing agents like phosphorus oxychloride or thionyl chloride . Another approach involves the oxidation of diacylhydrazines .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as manganese dioxide can be employed.
Major Products:
Scientific Research Applications
5-Chloro-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound is used in the development of high-energy materials and as a building block for advanced polymers.
Synthetic Organic Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Comparison with Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the chlorine substituent but shares similar structural features.
5-Phenyl-3-propyl-1,2,4-oxadiazole: Contains a propyl group instead of a chlorine atom.
Uniqueness: 5-Chloro-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJYPXFSJLVCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508237 | |
Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-44-1 | |
Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.